
Allopurinol sodium
Übersicht
Beschreibung
Fluconazole is a first-generation triazole antifungal medication widely used to treat various fungal infections. It was patented in 1981 and introduced for commercial use in 1988. Fluconazole is effective against infections such as candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor . It is available in oral, intravenous, and topical forms and is known for its high bioavailability and minimal side effects .
Vorbereitungsmethoden
Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .
Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Metabolic Reactions
Allopurinol sodium undergoes hepatic metabolism via oxidative hydroxylation to form oxypurinol (alloxanthine), its active metabolite. The reaction is catalyzed by xanthine oxidase:Oxypurinol retains xanthine oxidase inhibitory activity, prolonging therapeutic effects. Approximately 76% of the administered dose is excreted as oxypurinol in urine .
Hydrolytic Degradation
Under alkaline conditions (pH ≥ 10), this compound undergoes hydrolysis, forming allopurinol-7-riboside and hypoxanthine . The reaction follows first-order kinetics:
Oxidative Degradation
Exposure to oxidative stressors (e.g., H₂O₂) results in allopurinol epoxide , a reactive intermediate implicated in hypersensitivity reactions .
Enzymatic Interactions
This compound inhibits xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid:
Substrate | Reaction Inhibited | Inhibition Constant (Kᵢ) |
---|---|---|
Hypoxanthine | Hypoxanthine → Xanthine | 0.2 μM |
Xanthine | Xanthine → Uric Acid | 0.5 μM |
This dual inhibition reduces serum urate levels by >60% at therapeutic doses .
pH-Dependent Stability
This compound is stable in alkaline solutions (pH 11.1–11.8) but degrades in acidic environments (pH < 3), forming allopurinol free base and sodium ions:Reconstituted solutions remain stable for ≤10 hours at 20–25°C .
Metal Complexation
This compound chelates transition metals (e.g., Fe³⁺, Cu²⁺), forming insoluble complexes that reduce bioavailability .
Adverse Reaction Chemistry
This compound’s reactive metabolites (e.g., oxypurinol, allopurinol epoxide) bind covalently to cellular proteins, triggering immune-mediated reactions like Stevens-Johnson syndrome. Genetic susceptibility (HLA-B*58:01 allele) increases this risk 80-fold .
Drug-Drug Interactions
These interactions necessitate dose adjustments to prevent toxicity .
This compound’s chemical behavior underpins its therapeutic efficacy and safety profile. Understanding its synthesis, metabolic pathways, and degradation mechanisms is essential for optimizing clinical use and mitigating adverse effects.
Wissenschaftliche Forschungsanwendungen
Management of Hyperuricemia and Gout
Allopurinol sodium is primarily utilized for treating symptomatic hyperuricemia, particularly in patients with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. This mechanism is crucial for preventing gout attacks and managing chronic hyperuricemia.
Case Study: Gout Management
A clinical study demonstrated that patients receiving this compound experienced a significant reduction in serum uric acid levels, with over 80% achieving urate levels below 6 mg/dL within three months of treatment. This outcome highlights the drug's efficacy in managing gout symptoms and preventing acute attacks .
Chemotherapy-Induced Hyperuricemia
This compound is also employed to manage hyperuricemia resulting from tumor lysis syndrome in cancer patients undergoing chemotherapy. Rapid cell turnover can lead to elevated uric acid levels, necessitating intervention.
Data Table: Efficacy in Chemotherapy Patients
Study Group | Total Patients | Normalization of Serum Uric Acid (%) | Maintenance of Normal Levels (%) |
---|---|---|---|
This compound IV | 100 | 93 | 97 |
Control Group | 100 | 30 | 25 |
In a compassionate use program, intravenous this compound reduced serum uric acid levels in 93% of patients undergoing chemotherapy, underscoring its importance in this context .
Prevention of Recurrent Renal Calculi
This compound is indicated for patients with recurrent calcium oxalate stones, particularly those with hyperuricosuria. By reducing uric acid levels, it helps prevent stone formation.
Case Study: Renal Calculi Prevention
A study involving male patients with a history of recurrent stones showed that allopurinol therapy reduced the rate of new calculus events by 50% over one year. Patients reported fewer episodes of pain and fewer interventions needed for stone removal .
Chronic Kidney Disease (CKD)
Emerging evidence suggests that this compound may benefit patients with chronic kidney disease by improving renal function and reducing oxidative stress.
Other Applications
This compound has been explored for various other conditions:
- Ischemic Heart Disease : It may reduce myocardial injury during ischemia-reperfusion events.
- Lens-Induced Uveitis : Allopurinol has shown promise in treating uveitis by modulating immune responses .
- Parasitic Infections : It has been investigated as a potential treatment for leishmaniasis and Chagas disease due to its immunomodulatory effects .
Wirkmechanismus
Fluconazole exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .
Vergleich Mit ähnlichen Verbindungen
Fluconazol wird oft mit anderen Azol-Antimykotika wie Ketoconazol, Itraconazol und Clotrimazol verglichen. Im Gegensatz zu Ketoconazol, das einen Imidazolring enthält, hat Fluconazol einen Triazolring, der eine bessere systemische Absorption und weniger Nebenwirkungen bietet . Itraconazol und Clotrimazol sind ebenfalls Triazol-Antimykotika, unterscheiden sich jedoch in ihrem Wirkungsspektrum und ihren pharmakokinetischen Profilen .
Ähnliche Verbindungen umfassen:
Ketoconazol: Ein Imidazol-Antimykotikum mit einem breiteren Spektrum, aber höherer Toxizität.
Itraconazol: Ein Triazol-Antimykotikum mit einem breiteren Spektrum und besserer Gewebsdurchdringung.
Clotrimazol: Ein Triazol-Antimykotikum, das hauptsächlich für topische Anwendungen verwendet wird
Die einzigartigen Eigenschaften von Fluconazol, wie seine hohe Bioverfügbarkeit, minimalen Nebenwirkungen und Wirksamkeit gegen eine Vielzahl von Pilzinfektionen, machen es zu einem wertvollen Antimykotikum sowohl in klinischen als auch in Forschungsumgebungen.
Biologische Aktivität
Allopurinol sodium is a xanthine oxidase inhibitor primarily used to manage conditions associated with hyperuricemia, such as gout and certain types of kidney stones. Its biological activity extends beyond uric acid reduction, impacting renal function and oxidative stress responses. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and data tables.
Allopurinol functions by inhibiting xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased uric acid production, making it effective in treating hyperuricemia. The compound is metabolized into oxypurinol, which also exhibits xanthine oxidase inhibitory properties. The overall effect is a reduction in serum uric acid levels, which is dose-dependent .
Renal Protective Effects
Research indicates that allopurinol has significant renal protective effects, particularly in conditions of oxidative stress and ischemia. A study demonstrated that allopurinol administration in rats subjected to renal ischemia resulted in improved renal hemodynamics and function during the reperfusion phase. Specifically, fractional sodium excretion was significantly lower in allopurinol-treated groups compared to controls, indicating better renal function recovery post-ischemia .
Key Findings:
- Increased Urine Flow : In allopurinol-treated rats, urine flow was 4–5 times higher than basal levels during the first two hours post-ischemia .
- Sodium Excretion : Absolute sodium excretion increased significantly in allopurinol-treated groups compared to saline-infused controls .
Impact on Chronic Kidney Disease (CKD)
Allopurinol has been studied for its role in slowing the progression of chronic kidney disease. One longitudinal study reported that allopurinol treatment resulted in a significant increase in estimated glomerular filtration rate (eGFR) over 24 months compared to a control group. Additionally, it was associated with decreased levels of C-reactive protein (CRP), a marker of inflammation .
Table 1: Clinical Outcomes of Allopurinol Treatment in CKD Patients
Parameter | Control Group (n=56) | Allopurinol Group (n=57) |
---|---|---|
Baseline eGFR (ml/min/1.73 m²) | 60 ± 12 | 59 ± 11 |
eGFR after 24 months | 58 ± 10 | 61 ± 13 |
Serum UA levels (mg/dl) | 7.3 ± 1.6 | 6.0 ± 1.2 |
Hospitalization Rate (%) | 25 | 15 |
Case Studies Highlighting Adverse Effects
While allopurinol is generally well-tolerated, it can lead to serious side effects such as agranulocytosis and renal failure under certain conditions. A notable case involved a patient who developed severe neutropenia after starting allopurinol therapy, highlighting the need for monitoring blood counts during treatment .
Case Study Summary:
- Patient Presentation : Severe neutropenia with acute renal failure.
- Intervention : Discontinuation of allopurinol led to recovery of blood counts.
Clinical Implications
The biological activity of this compound underscores its multifaceted role in managing hyperuricemia and protecting renal function. Its ability to reduce oxidative stress and improve kidney outcomes makes it a valuable therapeutic agent in patients with gout and chronic kidney disease.
Eigenschaften
CAS-Nummer |
17795-21-0 |
---|---|
Molekularformel |
C5H4N4NaO+ |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
InChI-Schlüssel |
PTJRZVJXXNYNLN-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Isomerische SMILES |
C1=NNC2=C1C(=NC=N2)[O-].[Na+] |
Kanonische SMILES |
C1=NNC2=C1C(=O)NC=N2.[Na+] |
Key on ui other cas no. |
17795-21-0 |
Synonyme |
NA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.